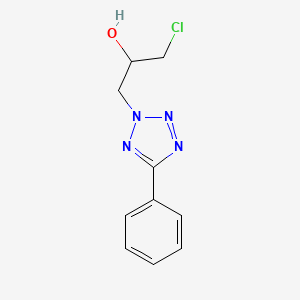
1-chloro-3-(5-phenyl-2H-tetrazol-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(5-phenyl-2H-tetrazol-2-yl)propan-2-ol: is a compound synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . Tetrazoles, like this compound, are nitrogen-rich azoles and find applications as active ingredients in modern medicines, energy-saturated systems, and functional materials . Notably, tetrazole derivatives are key components in several highly effective drugs, including antihypertensive, antibiotic, histamine receptor blockers, and analgesics .
Preparation Methods
The synthetic route involves the coupling of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid. The structure and identity are confirmed through various techniques, including 1H and 13C-NMR spectroscopy , IR spectroscopy , UV–Vis spectroscopy , high-resolution mass spectrometry , and TLC .
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
This compound has diverse applications:
Chemistry: As a versatile building block in organic synthesis.
Biology: Potential bioactive properties.
Medicine: Investigated for therapeutic effects.
Industry: Used in the development of functional materials.
Mechanism of Action
The specific mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with molecular targets and pathways relevant to its applications.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further exploration could highlight its uniqueness and potential advantages.
Properties
Molecular Formula |
C10H11ClN4O |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
1-chloro-3-(5-phenyltetrazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H11ClN4O/c11-6-9(16)7-15-13-10(12-14-15)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2 |
InChI Key |
VDWCNZIJSGREBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B11067839.png)
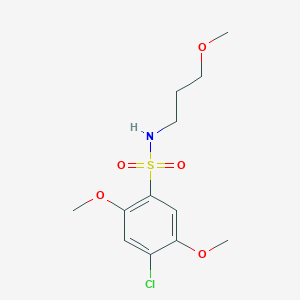
![2,4-dichloro-6-[(1H-indazol-5-ylamino)methyl]phenol](/img/structure/B11067868.png)
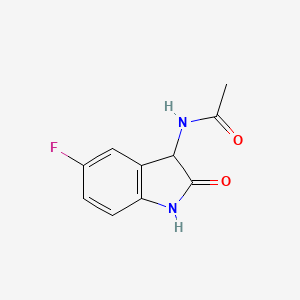
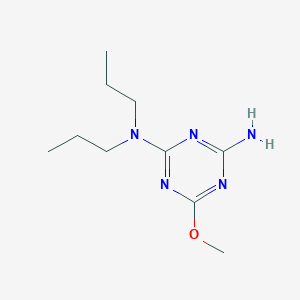
![1'-Isobutyl-2'-isopropyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11067881.png)
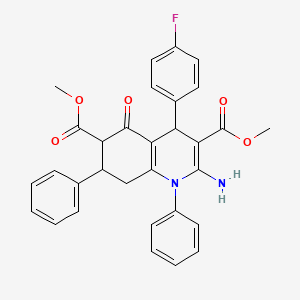
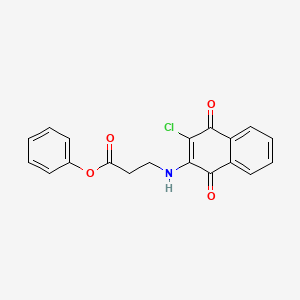
![4-(4-chlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11067899.png)
![2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-propylpyrimidin-4(3H)-one](/img/structure/B11067903.png)
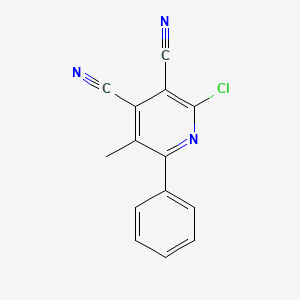
![Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro-](/img/structure/B11067915.png)
![2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11067922.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B11067929.png)
